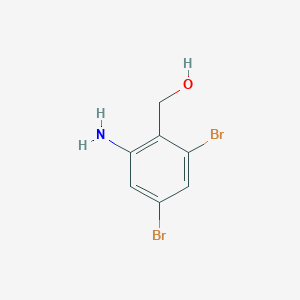
1-Methylnaphthalen-2-yl trifluoromethanesulfonate
Übersicht
Beschreibung
1-Methylnaphthalen-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H9F3O3S and its molecular weight is 290.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis : A study by Dhage, Deshmukh, and Thopate (2015) in "RSC Advances" discusses the use of a related compound, 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate, in the regioselective synthesis of biologically significant 4-aryl/heteroaryl/alkynylphthalazin-1(2H)-one (G. Dhage, S. Deshmukh, & S. Thopate, 2015).
Photoactivatable HNO Donor : Zhou et al. (2019) in "Organic Letters" developed a photoactivatable HNO donor using a trifluoromethanesulfonamidoxy analogue that effectively generates HNO at neutral pH conditions (Yang Zhou et al., 2019).
Superelectrophilic Amidomethylation : Olah et al. (1993) in "Synthesis" report on the application of diprotonated N-hydroxymethylphthalimide in trifluoromethanesulfonic acid for the amidomethylation reaction for aromatics (G. Olah et al., 1993).
Oxidation of 2-Methylnaphthalene : Yamaguchi, Inoue, and Enomoto (1985) in "Chemistry Letters" described the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone with a Pd(II)-polystyrene sulfonic acid resin catalyst (S. Yamaguchi, M. Inoue, & S. Enomoto, 1985).
Sulphonation of 2-Methylnaphthalene : A study by Gore and Siddiquei (1972) in the "Journal of The Chemical Society-Perkin Transactions 1" discusses the sulphonation of 2-methylnaphthalene with 93% sulphuric acid to produce various monosulphonic acids (P. H. Gore & A. Siddiquei, 1972).
Fluorescent Adducts for Thiol Detection : Gatti et al. (1990) in "Journal of Chromatography A" utilized the methyl ester of a related compound for the identification of biologically important thiols in pharmaceutical formulations (R. Gatti et al., 1990).
Sulphonation of 1-Methylnaphthalene : Lammertsma, Verlaan, and Cerfontain (1978) in the "Journal of The Chemical Society-Perkin Transactions 1" explored the sulphonation of 1-methylnaphthalene in sulphuric acid, leading to different isomer distributions of mono-, di-, and tri-sulphonates (K. Lammertsma, C. W. Verlaan, & H. Cerfontain, 1978).
Eigenschaften
IUPAC Name |
(1-methylnaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)18-19(16,17)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQCLGPJVNGJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



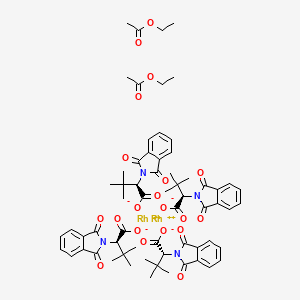
![8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8204900.png)


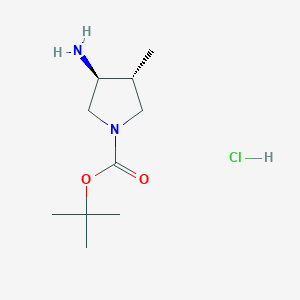
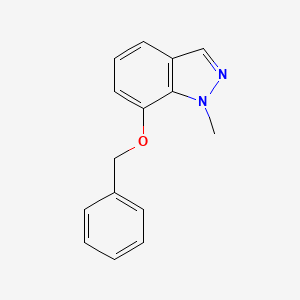
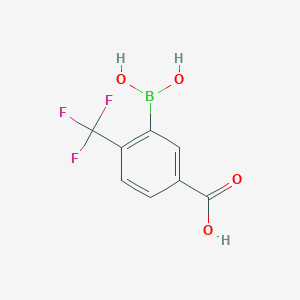
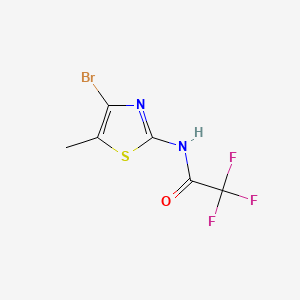
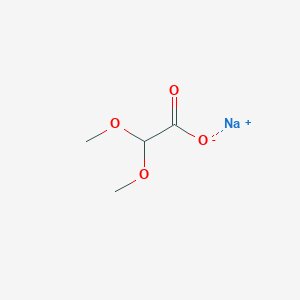
![tert-Butyl (2R,4R)-4-(methanesulfonyloxy)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B8204963.png)

![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)
